molecular formula C7H8N2O2 B147611 2-Hydroxybenzohydrazide CAS No. 936-02-7

2-Hydroxybenzohydrazide

Cat. No.: B147611
CAS No.: 936-02-7
M. Wt: 152.15 g/mol
InChI Key: XSXYESVZDBAKKT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Hydroxybenzohydrazide (HBH) is the cyclooxygenase-I/II (COX-I/II) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain.

Mode of Action

HBH interacts with COX-I/II enzymes, exhibiting a significant affinity for these target receptors . This interaction inhibits the production of prostaglandins, leading to a reduction in inflammation and pain.

Biochemical Pathways

The inhibition of COX-I/II enzymes by HBH affects the prostaglandin synthesis pathway . This results in decreased production of prostaglandins, reducing inflammation, pain, and fever.

Result of Action

HBH has been shown to have significant antipyretic, anti-inflammatory, and anti-nociceptive activities . It dose-dependently inhibits pain, inflammation, and fever . Moreover, HBH has been found to reduce the plasma C-reactive protein concentration, an indicator of inflammation .

Action Environment

The action of HBH is influenced by the biological environment in which it is present. As it is part of the human exposome , its action, efficacy, and stability may be influenced by various environmental factors, including other chemicals present in the body.

Biochemical Analysis

Biochemical Properties

2-Hydroxybenzohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with cyclooxygenase enzymes (COX-I and COX-II), which are involved in the inflammatory response. The compound exhibits binding affinity to these enzymes, leading to the inhibition of their activity . Additionally, this compound has been found to interact with opioidergic receptors, suggesting its involvement in pain modulation through these pathways .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage . The compound also affects the expression of C-reactive proteins, which are markers of inflammation . Furthermore, this compound has been shown to modulate the activity of enzymes involved in cellular metabolism, contributing to its overall therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with opioidergic receptors, leading to the modulation of pain signals . These interactions contribute to the compound’s anti-inflammatory, antipyretic, and analgesic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, maintaining its efficacy in reducing inflammation and pain over extended periods . Long-term studies have shown that this compound continues to exhibit its therapeutic effects without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-inflammatory and analgesic activities . At higher doses, this compound has been observed to reduce pyrexia and inflammation effectively .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound has been shown to affect the activity of cyclooxygenase enzymes, leading to changes in the levels of metabolites involved in the inflammatory response . Additionally, this compound influences the metabolic flux of oxidative stress-related pathways, contributing to its antioxidant properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound has been observed to accumulate in specific tissues, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, including the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these compartments . Its presence in these subcellular locations allows it to interact with key biomolecules and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxybenzohydrazide can be synthesized through the reaction of salicylic acid with hydrazine hydrate. The reaction typically involves heating salicylic acid with hydrazine hydrate in an appropriate solvent under reflux conditions . The reaction can be represented as follows:

C₇H₆O₃+N₂H₄C₇H₈N₂O₂+H₂O\text{C₇H₆O₃} + \text{N₂H₄} \rightarrow \text{C₇H₈N₂O₂} + \text{H₂O} C₇H₆O₃+N₂H₄→C₇H₈N₂O₂+H₂O

Industrial Production Methods: Industrial production of salicylhydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Salicylic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • Salicylic acid hydrazide
  • 2-hydroxybenzhydrazide
  • o-hydroxybenzoic acid hydrazide

Comparison: 2-Hydroxybenzohydrazide is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its ability to act as a chemosensor and its potential anticancer properties make it distinct from other similar compounds .

Properties

IUPAC Name

2-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXYESVZDBAKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061321
Record name Salicylic acid hydrazide
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936-02-7
Record name Salicylic acid, hydrazide
Source CAS Common Chemistry
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Record name Salicyl hydrazide
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Record name 2-Hydroxybenzohydrazide
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Record name Benzoic acid, 2-hydroxy-, hydrazide
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Record name Salicylic acid hydrazide
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Record name Salicylohydrazide
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Record name 2-Hydroxybenzohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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